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Anti-PIKFyve

Cat. No.: B1574456
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Description

Significance of Phosphoinositide Kinase PIKFyve in Eukaryotic Cells

Phosphoinositide kinase, FYVE-type zinc finger containing (PIKFyve), is a crucial lipid kinase that plays a central role in maintaining cellular homeostasis. patsnap.comwikipedia.org Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). wikipedia.orgmolbiolcell.org This enzymatic activity is fundamental for a variety of cellular functions, including:

Autophagy: The process of autophagy, where cells degrade and recycle their own components, is intricately linked to PIKFyve activity. patsnap.comacs.org Inhibition of PIKFyve disrupts autophagic flux, the dynamic process of autophagosome formation, fusion with lysosomes, and degradation of cargo. haematologica.orgbiologists.com

Lysosomal Function: PIKFyve is critical for lysosomal homeostasis, including the regulation of lysosome size, pH, and ion balance. nih.govechelon-inc.com Its inhibition leads to the enlargement of lysosomes and the formation of large cytoplasmic vacuoles. wikipedia.orgnih.govbiologists.com

Cellular Signaling and Transcription: PIKFyve influences cellular signaling pathways and the regulation of transcription factors. For instance, it has been shown to regulate the master regulator of lysosomal biogenesis and autophagy, Transcription factor EB (TFEB). nih.gov

The indispensable nature of PIKFyve is underscored by the fact that its complete genetic disruption in mice is lethal during early embryonic development. wikipedia.org

Rationale for Targeting PIKFyve: Academic Research Context

The central role of PIKFyve in fundamental cellular processes has made it a compelling target for academic research. By specifically inhibiting its activity, scientists can probe the downstream consequences and gain a deeper understanding of the pathways it governs. The primary reasons for targeting PIKFyve in a research context include:

Dissecting Endolysosomal Biology: The dramatic and consistent phenotype of enlarged vacuoles and disrupted endosomal trafficking upon PIKFyve inhibition provides a clear and observable outcome to study the mechanics of this system. nih.govresearchgate.net Researchers can investigate the precise roles of PtdIns(3,5)P2 in membrane fission and fusion events. nih.gov

Investigating Autophagy Mechanisms: Given the crucial role of PIKFyve in autophagy, its inhibition allows for the detailed study of autophagic flux and the consequences of its disruption. haematologica.orgpnas.org This is particularly relevant in the context of diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. patsnap.com

Exploring Pathogen Entry and Replication: Some viruses and bacteria exploit the host cell's endosomal pathways for entry and replication. patsnap.comwikipedia.org Inhibiting PIKFyve can disrupt these pathways, providing insights into host-pathogen interactions and potential antiviral strategies. patsnap.compnas.orgnih.gov

Understanding Cellular Metabolism: Recent research has highlighted the role of PIKFyve in cellular metabolism, including nutrient recovery from engulfed materials and lipid homeostasis. nih.govnih.gov Targeting PIKFyve allows for the investigation of these metabolic pathways and their connection to cell growth and survival. nih.govbioworld.com

Overview of Anti-PIKFyve as a Research Tool and Molecular Probe

"this compound" refers to a class of small molecule inhibitors that specifically target the kinase activity of PIKFyve. researchgate.net These compounds have become invaluable tools in cellular biology research, acting as molecular probes to acutely and reversibly perturb PIKFyve function.

The use of these inhibitors offers several advantages over genetic methods like siRNA, as they allow for precise temporal control of inhibition. researchgate.net This enables researchers to study the immediate effects of blocking PIKFyve activity and to distinguish them from longer-term adaptive responses.

The hallmark cellular response to this compound treatment is the formation of large cytoplasmic vacuoles, a phenotype directly linked to the disruption of endolysosomal function. wikipedia.orgresearchgate.net This characteristic effect serves as a reliable indicator of target engagement and allows for the systematic study of the consequences of PIKFyve inhibition.

Several distinct chemical families of PIKFyve inhibitors have been developed and characterized, each with varying potencies and specificities. pnas.orgmedchemexpress.com These tools have been instrumental in confirming that the observed cellular effects are indeed due to the inhibition of PIKFyve. researchgate.net

Selected PIKFyve Inhibitors and their Research Applications Description Primary Research Application Key Findings from Inhibition
Apilimod (B1663032) (STA-5326) A potent and selective PIKFyve inhibitor. acs.orgmdpi.comInvestigating endosomal trafficking, autophagy, and viral entry. pnas.orgpnas.orgmdpi.comInhibition disrupts autophagic flux, blocks viral entry, and alters immune cell function. pnas.orgpnas.orgmdpi.com
YM201636 A potent and selective inhibitor of PIKFyve. elifesciences.orgmedchemexpress.comStudying endosomal sorting and retroviral replication. elifesciences.orgmedchemexpress.comInhibition leads to the accumulation of late endosomes and blocks retroviral exit. medchemexpress.com
Vacuolin-1 A cell-permeable inhibitor that induces vacuole formation. pnas.orgmedchemexpress.comProbing lysosomal exocytosis and late-stage autophagy. medchemexpress.comBlocks Ca2+-dependent lysosomal exocytosis and impairs lysosomal maturation. medchemexpress.com
WX8 Family A family of chemical analogs that are highly specific PIKFYVE inhibitors. researchgate.nettandfonline.comDisrupting lysosome homeostasis and investigating autophagy-dependent cancer cells. tandfonline.comnih.govPrevents lysosome fission and fusion with autophagosomes, leading to cell death in autophagy-dependent cancers. tandfonline.comnih.gov
ESK981 A PIKFyve inhibitor in clinical development for cancer therapy. pnas.orgbioworld.comEvaluating the role of PIKFyve in cancer immunology and metabolism. pnas.orgdrugtargetreview.comUpregulates surface expression of MHC class I on cancer cells, enhancing immunotherapy responses. pnas.org

These molecular probes have been pivotal in elucidating the multifaceted roles of PIKFyve in cellular biology, from the fundamental processes of membrane trafficking and autophagy to its involvement in complex physiological and pathological conditions.

Properties

Origin of Product

United States

Molecular Mechanisms of Anti Pikfyve Action

Biochemical Characterization of PIKFyve Inhibition

The biochemical interaction between Anti-PIKFyve compounds and the PIKFyve enzyme has been elucidated through various in vitro and cellular studies. These investigations have defined the potency, selectivity, and nature of the inhibition.

Enzyme Kinetic Studies of this compound

Enzyme kinetic studies have been fundamental in quantifying the inhibitory potency of various this compound compounds. The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter derived from these studies. For instance, the well-characterized inhibitor YM201636 demonstrates a potent in vitro IC50 value of 33 nM against PIKFyve. nih.gov Another widely used inhibitor, apilimod (B1663032), also shows high potency with an IC50 of 14 nM in in vitro kinase assays. aai.org

More recent developments include proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of PIKFyve. One such degrader, PIK5-12d, potently induces PIKFyve degradation with a half-maximal degradation concentration (DC50) of 1.48 nM in VCaP prostate cancer cells. acs.org The kinetics of this degradation are rapid, with a half-life (t1/2) for the PIKFyve protein of just 1.5 hours upon treatment with 100 nM of PIK5-12d. acs.org

Unexpectedly, some compounds developed for other targets have been found to inhibit PIKfyve. The p38 MAPK inhibitors SB203580 and SB202190 were found to directly inhibit PIKfyve with IC50 values of 433 nM and 355 nM, respectively. biorxiv.org

Table 1: Inhibitory and Degradative Potency of Selected this compound Compounds This table summarizes the potency of various chemical compounds against the PIKFyve kinase, as determined by in vitro and cellular assays.

Compound Type Parameter Value Cell/System Reference
YM201636 Inhibitor IC50 33 nM In vitro nih.gov
Apilimod Inhibitor IC50 14 nM In vitro aai.org
PIK5-12d Degrader DC50 1.48 nM VCaP cells acs.org
PIK5-12d Degrader Dmax 97.9% VCaP cells acs.org
PIK5-12d Degrader t1/2 1.5 h VCaP cells acs.org
SB203580 Inhibitor IC50 433 nM In vitro biorxiv.org

Specificity and Selectivity Profiling against Lipid Kinases

The therapeutic and research utility of this compound compounds is heavily dependent on their specificity for PIKFyve over other lipid kinases, particularly the closely related phosphoinositide 3-kinases (PI3Ks). High selectivity ensures that observed cellular effects are directly attributable to the inhibition of PIKFyve.

YM201636 has demonstrated significant selectivity; its IC50 for the class I PI3K p110α is nearly 100-fold higher than for PIKFyve. nih.gov Similarly, apilimod is reported to be a highly selective inhibitor, showing no activity against other lipid kinases in profiling screens. aai.org The specificity of another inhibitor, APY0201, was demonstrated against a panel of kinases, G-protein-coupled receptors, and ion channels, where it showed superior selectivity even over apilimod. haematologica.org The degrader PIK5-12d is also noted for its selectivity for PIKFyve over other lipid kinases. acs.org Global proteomic analysis revealed that PIK5-12d is a very specific degrader, with only PIKFyve and two other proteins being significantly downregulated out of over 7,500 proteins detected. acs.org

This high degree of selectivity is crucial for dissecting the specific roles of PIKFyve from the broader functions of the PI3K signaling network.

Structural Basis of this compound-PIKFyve Interaction Research

Understanding the structural basis of inhibitor binding is key to rational drug design. While specific co-crystal structures of inhibitors bound to PIKFyve are not extensively detailed in the available literature, insights can be drawn from the broader family of kinase inhibitors and the structure of the PIKFyve complex itself. Many ATP-competitive kinase inhibitors, including some targeting the related PI3K family, utilize a morpholine (B109124) ring that forms a critical hydrogen bond with the kinase hinge region, a mechanism that is likely relevant for some PIKFyve inhibitors. researchgate.net

Research into the PIKFyve holo-complex, which includes the scaffolding protein VAC14 and the phosphatase FIG4, has provided significant insights into its regulation. nih.govwikipedia.org Structural analyses indicate that within this complex, the PIKFyve kinase domain is conformationally restrained, preventing its access to membrane-bound substrates. nih.govresearchgate.net This suggests that PIKFyve activation requires a significant structural rearrangement. nih.gov Furthermore, PIKFyve can inhibit its own lipid kinase activity via autophosphorylation, a process that is reversed by the protein phosphatase activity of FIG4. nih.govnih.gov This complex interplay suggests that inhibitors could function not only by direct competition at the active site but potentially by stabilizing the inhibited conformation of the enzyme.

Impact on PI(3,5)P2 Homeostasis and Cellular Lipid Metabolism

The primary molecular consequence of this compound action is the profound disruption of phosphoinositide homeostasis, centered on the lipid messenger phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).

Modulation of PI(3,5)P2 Synthesis and Degradation Pathways

PIKFyve is the sole enzyme responsible for synthesizing PI(3,5)P2 by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P). nih.govresearchgate.net Therefore, the most direct and immediate effect of this compound compounds is the blockade of PI(3,5)P2 production. nih.govembopress.org Cellular studies using inhibitors like apilimod or YM201636 confirm a rapid, dose-dependent decrease in cellular PI(3,5)P2 levels within minutes to hours of treatment. elifesciences.orgnih.gov

The homeostasis of PI(3,5)P2 is tightly controlled by the balance between the synthetic activity of PIKFyve and the degradative activity of the 5-phosphatase FIG4. nih.gov These two enzymes with opposing functions exist within the same protein complex, allowing for precise regulation of PI(3,5)P2 levels. wikipedia.orgnih.gov By inhibiting PIKFyve's kinase activity, this compound compounds shift this balance, leading to a net depletion of the PI(3,5)P2 pool.

Consequences for Other Phosphoinositide Pools

The inhibition of PIKFyve creates significant ripples throughout the phosphoinositide network, altering the levels of both its substrate and downstream products.

Phosphatidylinositol 3-phosphate (PI(3)P): As the direct substrate for PIKFyve, blocking its consumption leads to a marked accumulation of PI(3)P. nih.govahajournals.org Treatment with apilimod, for example, results in a clear increase in the cellular PI(3)P pool, demonstrating the effective inhibition of its conversion to PI(3,5)P2. nih.gov

Phosphatidylinositol 5-phosphate (PI(5)P): PIKFyve is also responsible for generating the vast majority of the cellular PI(5)P pool. nih.govmolbiolcell.org This is thought to occur primarily through the dephosphorylation of PI(3,5)P2 at the 3-position, though direct synthesis from phosphatidylinositol may also occur. nih.gov Consequently, inhibition of PIKFyve with compounds like YM201636 or STA 5326 leads to a significant decrease in cellular PI(5)P levels. ahajournals.orgphysiology.org Interestingly, some studies suggest that at low doses, YM201636 is more potent at inhibiting PI(5)P production than PI(3,5)P2 production, allowing for the functional dissociation of these two lipid messengers in research settings. physiology.org

Other Phosphoinositides: The effects on other phosphoinositide pools are generally less direct. Studies with YM201636 showed that at concentrations that deplete PI(3,5)P2 by 80%, other phosphoinositides, including the critical signaling lipid PI(3,4,5)P3, remained largely unaltered. embopress.org A modest decrease in PI(4,5)P2 was observed, which was considered an indirect consequence of PIKFyve inhibition. embopress.org However, in certain cellular contexts, particularly those deficient in the PIP5K1C kinase, the inhibition of both PIKFyve and the related kinase PIP4K2C can lead to a significant decrease in PI(4,5)P2 levels. nih.govnih.gov

Table 2: Effect of PIKFyve Inhibition on Cellular Phosphoinositide Pools This table outlines the observed changes in the levels of various phosphoinositide species following treatment with this compound compounds.

Phosphoinositide Role Relative to PIKFyve Effect of PIKFyve Inhibition Reference
PI(3,5)P2 Direct Product ↓↓ (Strongly Decreased) embopress.orgnih.govahajournals.org
PI(5)P Downstream Product ↓↓ (Strongly Decreased) nih.govahajournals.orgmolbiolcell.org
PI(3)P Substrate ↑↑ (Strongly Increased) nih.govahajournals.org
PI(4,5)P2 Other Pool ~ (Largely Unaltered or Modest Decrease) embopress.orgnih.gov

Cellular and Subcellular Consequences of Pikfyve Inhibition by Anti Pikfyve

Regulation of Endolysosomal System Dynamics

The endolysosomal system, a network of endosomes and lysosomes, is central to the sorting, processing, and degradation of extracellular and intracellular materials. PIKFyve is a master regulator of this system, and its inhibition leads to profound morphological and functional changes. nih.govnih.gov

Effects on Endosome Maturation and Trafficking

PIKFyve inhibition significantly hinders the maturation of endosomes. nih.gov Normally, early endosomes mature into late endosomes, a process that involves changes in protein and lipid composition. Studies using PIKFyve inhibitors like YM201636 have shown that this process is disrupted. plos.org For instance, in macrophage-like cells, inhibition of PIKFyve leads to an accumulation of the early endosome marker EEA1 on vesicles containing endocytosed material, while the acquisition of the late endosome marker LAMP1 is diminished. plos.org This indicates a stall in the transition from early to late endosomes.

This disruption in maturation has a cascading effect on intracellular trafficking. The transport of molecules from endosomes to the trans-Golgi network (TGN) is delayed. nih.gov Similarly, the trafficking of certain receptors, like the epidermal growth factor receptor (EGFR), to lysosomes for degradation is profoundly blocked, leading to their entrapment within swollen endosomal compartments. nih.gov

Table 1: Effects of PIKFyve Inhibition on Endosome Maturation Markers

Marker Cellular Location Effect of PIKFyve Inhibition Reference
EEA1 Early Endosomes Increased co-localization with endocytosed cargo plos.org
LAMP1 Late Endosomes/Lysosomes Decreased acquisition by endosomes nih.govplos.org
CI-M6PR Cycles between TGN and Endosomes Accumulation in dispersed punctae nih.gov
TGN-46 Cycles between TGN and Endosomes Accumulation in dispersed punctae nih.gov

Lysosomal Biogenesis and Acidification Perturbations

The consequences of PIKFyve inhibition extend to the biogenesis and function of lysosomes. Paradoxically, inhibiting PIKFyve can lead to the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.govhaematologica.orgbiorxiv.org This results in an increased expression of lysosomal genes. nih.gov However, this increase in gene expression does not always translate to a corresponding increase in functional lysosomal proteins during acute inhibition. nih.gov

While some studies suggest that PIKFyve inhibition does not alter lysosomal acidity, others indicate a disruption. haematologica.orgnih.gov For example, one study proposed that PIKFyve inhibition disrupts lysosomal function through a decrease in the maturation of proteases and a less acidic pH. haematologica.org Another line of research suggests that the apparent vacuolation is due to the accumulation of ammonium (B1175870) ions within endosomes and lysosomes, which would imply a retained acidic environment necessary to trap the protonated ammonia (B1221849) (NH4+). biologists.comresearchgate.net This accumulation leads to osmotic swelling. biologists.comresearchgate.net

Vacuolation Phenotypes and Their Molecular Underpinnings

A hallmark cellular phenotype of PIKFyve inhibition is the formation of large cytoplasmic vacuoles. plos.orgnih.govmdpi.com These are not newly formed organelles but are derived from the swelling and coalescence of existing late endosomes and lysosomes. nih.govbiologists.com

The molecular mechanism behind this dramatic vacuolation is primarily attributed to a defect in lysosome fission. biorxiv.orgmdpi.com PIKFyve activity is essential for the reformation of lysosomes from hybrid endolysosomes. nih.gov When PIKFyve is inhibited, lysosomes can still fuse with each other and with endosomes, but they cannot divide and recycle, leading to fewer, massively enlarged organelles. nih.govmdpi.com This imbalance between fusion and fission is a key driver of the vacuolation phenotype. nih.gov Furthermore, the accumulation of ammonium ions, as mentioned earlier, contributes significantly to the osmotic swelling of these vacuoles. biologists.comresearchgate.net

Table 2: Molecular Basis of Vacuolation Induced by PIKFyve Inhibition

Cellular Process Consequence of PIKFyve Inhibition Molecular Detail Reference
Lysosome Fission/Reformation Impaired Inability to reform terminal lysosomes from endolysosomes nih.govbiorxiv.orgmdpi.com
Lysosome Fusion Unaffected (Homotypic) Lysosomes continue to fuse with each other nih.govmdpi.com
Ion Homeostasis Disrupted Accumulation of ammonium ions (NH4+) in acidic vesicles biologists.comresearchgate.net
Osmotic Pressure Increased Influx of water into lysosomes/endosomes biologists.combiorxiv.org

Modulation of Autophagy and Lysophagy Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. PIKFyve inhibition profoundly disrupts this pathway.

Impairment of Autophagosome-Lysosome Fusion

A critical step in autophagy is the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cargo occurs. biologists.com Multiple studies have demonstrated that PIKFyve inhibitors block this fusion step. mdpi.comaacrjournals.orgtandfonline.com This leads to an accumulation of autophagosomes that cannot be cleared. nih.gov While the machinery for homotypic lysosome fusion remains intact under PIKFyve inhibition, the heterotypic fusion between lysosomes and autophagosomes is specifically prevented. nih.govtandfonline.com

This blockade is a direct consequence of the dysfunctional lysosomes. The enlarged and improperly matured lysosomes are refractory to fusion with autophagosomes. nih.gov This results in a bottleneck in the autophagy process, preventing the final degradation step.

Consequences for Autophagic Flux

Table 3: Impact of PIKFyve Inhibition on Autophagy

Autophagic Process Effect of PIKFyve Inhibition Key Findings Reference
Autophagosome-Lysosome Fusion Blocked Prevents formation of autolysosomes nih.govmdpi.comtandfonline.com
Autophagic Flux Decreased Accumulation of autophagosome markers (LC3-II, p62) biologists.comaacrjournals.orgresearchgate.netacs.org
Autophagosome Accumulation Increased Autophagosomes are formed but not degraded nih.govnih.gov
Secretory Autophagy Induced Cells may expel autophagic content via exosomes nih.gov

Role in Mitophagy and Pexophagy Regulation

PIKFyve is a crucial regulator of autophagy, a cellular process for degrading and recycling cellular components. Its inhibition significantly impairs autophagic flux, the dynamic process of autophagosome formation, maturation, and fusion with lysosomes. rupress.org This impairment has direct consequences for selective forms of autophagy, including mitophagy (the degradation of mitochondria) and pexophagy (the degradation of peroxisomes).

Inhibition of PIKFyve leads to the accumulation of autophagosomes, indicating a blockage in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes. nih.govbiorxiv.org This fusion is essential for the degradation of the cargo within the autophagosome. Since both mitophagy and pexophagy rely on the core autophagic machinery to deliver damaged or superfluous organelles to the lysosome for degradation, the disruption of this final step effectively halts these selective processes. molbiolcell.orggoogle.com

Research has identified PIKFyve as a common activator in various forms of autophagy, including pexophagy. nih.gov Its role is considered critical for the lysosomal function within the autophagy pathway, a requirement shared by both bulk and selective autophagy. nih.gov Therefore, by compromising lysosomal function, Anti-PIKFyve compounds indirectly but effectively inhibit the cell's ability to clear damaged mitochondria and peroxisomes, which can contribute to cellular stress and dysfunction.

Process Effect of this compound (PIKFyve Inhibition) Key Research Findings
Mitophagy InhibitionImpaired autophagic flux prevents the fusion of mitochondria-containing autophagosomes with lysosomes. nih.govgoogle.com
Pexophagy InhibitionPIKFyve is an activator of pexophagy; its inhibition disrupts the degradation of peroxisomes by interfering with lysosomal function. molbiolcell.orgnih.gov

Impact on Membrane Remodeling and Organelle Architecture

The consequences of PIKFyve inhibition extend to the intricate network of cellular membranes, leading to significant alterations in their dynamics and the architecture of various organelles.

PIKFyve plays a vital role in endosomal trafficking, a process intrinsically linked to the plasma membrane. nih.gov Inhibition of PIKFyve disrupts the normal flow of endocytic cargo. While not directly halting the initial uptake from the plasma membrane, it severely affects the maturation and sorting of endosomes. researchgate.net This disruption can indirectly influence plasma membrane composition by altering the recycling of receptors and other membrane components back to the cell surface. mdpi.com A hallmark of PIKFyve inhibition is the formation of large cytoplasmic vacuoles, which are swollen endosomal compartments, highlighting a severe defect in endosome resolution. rupress.orggoogle.com

Phagocytosis and macropinocytosis are specialized forms of endocytosis responsible for the uptake of large particles and bulk extracellular fluid, respectively. PIKFyve activity is essential for the proper maturation of both phagosomes and macropinosomes.

In the context of phagocytosis, inhibition of PIKFyve hinders the maturation of phagosomes into degradative phagolysosomes. royalsocietypublishing.orgmolbiolcell.org This is characterized by a delayed acquisition of lysosomal markers, such as LAMP1 and cathepsin D, and a reduced degradative capacity. royalsocietypublishing.org Similarly, in macropinocytosis, while the initial formation of macropinosomes may proceed, their subsequent fusion with lysosomes and shrinkage are impaired upon PIKFyve inhibition. nih.govbiorxiv.orgresearchgate.net This blockage prevents the cell from effectively processing the internalized fluid and its contents.

Process Effect of this compound (PIKFyve Inhibition) Key Research Findings
Phagosome Maturation ImpairedReduced acquisition of lysosomal proteins (LAMP1, cathepsin D) and decreased degradative capacity. royalsocietypublishing.orgmolbiolcell.org
Macropinosome Maturation BlockedPrevents the fusion of macropinosomes with late endosomes/lysosomes and subsequent shrinkage. nih.govbiorxiv.org

The influence of PIKFyve on the Golgi apparatus and the endoplasmic reticulum (ER) is primarily indirect, stemming from its central role in the endo-lysosomal system. rupress.org PIKFyve has been implicated in the retrieval of certain cargoes from endosomes back to the trans-Golgi network (TGN). google.comresearchgate.net Inhibition of PIKFyve disrupts this retrograde trafficking pathway, leading to the mislocalization of proteins that normally cycle between the endosomes and the TGN. nih.gov Furthermore, some studies suggest that the vacuoles formed upon PIKFyve inhibition may derive in part from the fusion of ER/Golgi-derived membrane vesicles with late endosomes and lysosomes, indicating a disruption in the normal trafficking routes between these compartments.

Phagocytosis and Macropinocytosis Mechanisms

Influence on Intracellular Signaling Cascades

PIKFyve's role extends beyond membrane trafficking, as it also modulates key intracellular signaling pathways, most notably the mTOR cascade.

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The relationship between PIKFyve and mTOR signaling is complex and appears to be context-dependent.

Several studies indicate that PIKFyve activity is intertwined with mTOR complex 1 (mTORC1) signaling. Under certain conditions, PIKFyve inhibition can lead to a reduction in the phosphorylation of mTORC1 substrates. rupress.org However, in other cellular contexts, the activity of mTORC1 towards some of its major targets, like S6K1 and 4E-BP1, remains largely unaffected by PIKFyve inhibitors. molbiolcell.orgnih.gov

A critical aspect of this cross-talk involves the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov In nutrient-rich conditions, mTORC1 phosphorylates TFEB, retaining it in the cytoplasm and keeping it inactive. nih.gov Inhibition of PIKFyve has been shown to cause the dephosphorylation and nuclear translocation of TFEB, even in the presence of nutrients. nih.govnih.gov This suggests that PIKFyve is necessary for mTORC1 to effectively phosphorylate TFEB on the lysosomal surface. molbiolcell.org By impeding the interaction between mTORC1 and TFEB, this compound compounds can lead to the activation of TFEB, which in turn upregulates the expression of lysosomal and autophagic genes. molbiolcell.orgnih.gov This creates a complex feedback loop, as the cell attempts to compensate for the lysosomal dysfunction induced by the inhibitor.

Signaling Component Effect of this compound (PIKFyve Inhibition) Key Research Findings
mTORC1 Signaling Context-dependent modulationCan reduce phosphorylation of some mTORC1 substrates, but others remain unaffected. rupress.orgmolbiolcell.orgnih.gov
TFEB Activation Promotes nuclear translocationImpedes mTORC1-dependent phosphorylation of TFEB, leading to its activation and movement to the nucleus. nih.govmolbiolcell.orgnih.gov

Regulation of Protein Kinase Activity

Inhibition of the lipid kinase PIKFyve by compounds generically referred to as this compound initiates a cascade of cellular changes that extend beyond simple disruption of phosphoinositide metabolism, significantly impacting the activity of various protein kinases. This regulation is complex, involving feedback loops and crosstalk between different signaling pathways. PIKFyve itself possesses protein kinase activity, capable of autophosphorylation which in turn inhibits its own lipid kinase function, highlighting a layer of self-regulation. nih.govechelon-inc.com The intervention with an this compound agent disrupts this delicate balance, leading to widespread consequences on cellular signaling networks.

One of the most significant consequences of PIKFyve inhibition is the modulation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. mdpi.com PIKFyve is understood to be an activator of mTORC1 signaling. rupress.org Specifically, it positively regulates the mTORC1-dependent phosphorylation of Transcription factor EB (TFEB), a primary regulator of lysosomal biogenesis and autophagy. nih.gov When PIKFyve is inhibited, TFEB is dephosphorylated by protein phosphatase 2A, allowing it to translocate to the nucleus and activate its transcriptional program. nih.gov However, the effect on mTORC1 appears to be context-dependent, as some studies report that inhibiting PIKFyve with agents like apilimod (B1663032) does not affect the global phosphorylation of other key mTORC1 substrates such as S6K1 and 4E-BP1. molbiolcell.org This suggests that PIKFyve's influence may be compartmentalized, perhaps specifically affecting a lysosomal population of mTORC1. molbiolcell.org

Furthermore, cells exhibit adaptive responses to PIKFyve inhibition, notably through the activation of the p38 MAPK stress response pathway . aacrjournals.org Analysis of cells resistant to PIKFyve inhibitors revealed significantly higher levels of cellular p38MAPK protein and phosphorylation. aacrjournals.org This activation appears to be a compensatory mechanism to maintain lysosome function during the stress induced by PIKFyve inhibition. aacrjournals.org The functional cooperation between the PIKFyve and p38MAPK pathways is crucial for regulating lysosomal homeostasis, particularly in cancer cells. aacrjournals.org

The activity of PIKFyve is also regulated by other kinases, creating a signaling nexus. Protein Kinase B (PKB) , also known as Akt, phosphorylates PIKFyve on serine 318 in response to insulin (B600854). This phosphorylation event stimulates PIKFyve's lipid kinase activity, providing a mechanism that links signaling at the plasma membrane (via insulin receptor activation of the PI3K-PKB pathway) to the regulation of phosphoinositide levels on intracellular membranes.

In the context of the immune system, particularly during the differentiation of Th17 cells, PIKFyve inhibition with apilimod was shown to reduce the phosphorylation of numerous sites, overlapping significantly with those affected by the mTORC1 inhibitor rapamycin. rupress.org This demonstrates that PIKFyve and its product, PtdIns(3,5)P2, contribute significantly to the signaling cascades required for Th17 differentiation, partly through the activation of mTORC1. rupress.org

Protein KinaseEffect of PIKFyve InhibitionKey FindingsReferences
mTORC1Modulated/InhibitedInhibition of PIKFyve leads to dephosphorylation of the mTORC1 substrate TFEB. Global mTORC1 activity on other substrates like S6K1 may be unaffected, suggesting a localized effect. nih.govmdpi.comrupress.orgmolbiolcell.org
p38MAPKActivatedServes as a compensatory stress response pathway to maintain lysosome function when PIKFyve is inhibited. aacrjournals.org
Protein Kinase B (PKB/Akt)Regulates PIKFyvePKB phosphorylates PIKFyve, which in turn stimulates its lipid kinase activity in response to insulin.
Protein Kinase C (PKC)Downstream effects observedPIKFyve inhibition reduces phosphorylation of CD3γ, a downstream target of PKC in T-cell receptor signaling during Th17 differentiation. rupress.org

Modulation of Receptor Signaling

The inhibition of PIKFyve by this compound compounds profoundly disrupts the trafficking and signaling of numerous cell surface receptors by interfering with endosomal sorting and recycling pathways. wikipedia.org This disruption stems from the critical role of the PIKFyve product, PtdIns(3,5)P2, in regulating the integrity and dynamics of the endo-lysosomal system. nih.gov

Growth Factor and Adhesion Receptors: Pharmacological inhibition of PIKFyve leads to a significant block in the lysosomal degradation of activated Epidermal Growth Factor Receptor (EGFR) and Met receptors . nih.gov Instead of being sorted for degradation, these receptors become trapped within the interior of swollen endosomal compartments. nih.gov Similarly, PIKFyve activity is essential for the proper recycling of integrins , which are critical for cell migration. biorxiv.org Inhibition using compounds like YM201636 or apilimod reduces the surface levels of β1-integrin, α5-integrin, and the low-density lipoprotein receptor-related protein 1 (LRP1) . biorxiv.org This occurs because PIKFyve activity is required for the proper function of the SNX17-Retriever-CCC-WASH trafficking pathway, which directs these receptors from endosomes back to the plasma membrane. biorxiv.orgbiorxiv.orgelifesciences.org

Neurotransmitter Receptors: In neurons, PIKFyve activity is crucial for regulating synaptic strength through the trafficking of AMPA-type glutamate (B1630785) receptors (AMPARs) . pnas.org Inhibition of PIKFyve during N-methyl-D-aspartate (NMDA) stimulation blocks the internalization of the GluA2 subunit of AMPARs. pnas.org This suggests that PI(3,5)P2 synthesis is a key step in driving AMPAR internalization and diverting internalized receptors away from recycling pathways, thereby contributing to forms of synaptic depression. pnas.org The net effect of PIKFyve inhibition is an enrichment of AMPARs on the cell surface. pnas.org

Immune Receptors: PIKFyve has been identified as a critical player in Toll-like receptor (TLR) signaling and a key target for the immunomodulatory drug apilimod. nih.govresearchgate.net Inhibition of PIKFyve selectively suppresses the production of the pro-inflammatory cytokines IL-12 and IL-23p40 in response to TLR activation. nih.govresearchgate.net Furthermore, PIKFyve is required for the TLR-induced expression of type I interferons (IFN). aai.org This modulation does not appear to result from a defect in receptor or ligand trafficking to the endolysosome. aai.org Instead, PIKFyve inactivation leads to the rapid induction of the transcription repressor Activating Transcription Factor 3 (ATF3) , which then binds to the promoters of type I IFN genes to block their transcription. nih.govaai.org

Receptor TypeSpecific ReceptorsEffect of PIKFyve InhibitionReferences
Growth Factor ReceptorsEGFR, MetBlocks lysosomal degradation, causing receptors to be trapped in swollen endosomes. nih.gov
Adhesion/Trafficking Receptorsβ1-integrin, α5-integrin, LRP1Inhibits recycling to the plasma membrane by disrupting the SNX17-Retriever pathway, reducing cell surface levels. biorxiv.orgbiorxiv.org
Neurotransmitter ReceptorsAMPA Receptor (GluA2 subunit)Blocks stimulus-dependent internalization, leading to increased surface levels and affecting synaptic plasticity. pnas.org
Immune ReceptorsToll-like Receptors (TLRs)Inhibits production of IL-12, IL-23, and Type I IFN by inducing the transcriptional repressor ATF3. nih.govresearchgate.netaai.org

Anti Pikfyve in Disease Modeling and Pathomechanism Research

Investigating Viral Replication Strategies and Host-Pathogen Interactions

Viruses are adept at manipulating host cellular machinery to facilitate their life cycle, including entry, replication, and egress. plate-research.orgmdpi.com The endosomal pathway, a key cellular trafficking route, is frequently exploited by viruses. asm.org PIKfyve kinase plays a crucial role in endosomal maturation, making its inhibitors, collectively termed Anti-PIKFyve, a focal point of antiviral research. asm.orgresearchgate.net

Inhibition of Viral Entry and Budding

Research has demonstrated that this compound compounds can potently inhibit the entry of a wide array of viruses. By blocking PIKfyve, these inhibitors prevent the proper maturation of endosomes, which are cellular compartments that many viruses use to enter host cells. plos.org This disruption traps viral particles within dysfunctional endosomes, preventing them from releasing their genetic material into the cytoplasm to initiate replication. pnas.orgresearchgate.net

Studies have shown that PIKfyve inhibitors like apilimod (B1663032) and YM201636 are effective against various enveloped RNA viruses. For instance, apilimod has been shown to block the entry of filoviruses such as Ebola (EBOV) and Marburg (MARV) by preventing the trafficking of the virus to the necessary intracellular compartments for fusion. plos.org Similarly, these inhibitors have demonstrated efficacy against SARS-CoV-2, the virus responsible for COVID-19, by inhibiting its release from endosomes. pnas.orgnih.gov The inhibitory effect of these compounds extends to other respiratory viruses as well, including various strains of influenza and respiratory syncytial virus (RSV). asm.orgresearchgate.netnih.gov

Beyond viral entry, PIKfyve inhibition also impacts the later stages of the viral life cycle, specifically viral budding. Retroviruses, for example, rely on the host's endosomal sorting complex required for transport (ESCRT) machinery for their release from infected cells. researchgate.netnih.gov PIKfyve activity is linked to this process, and its inhibition can disrupt the budding and release of new viral particles. nih.govresearchgate.net

Table 1: Viruses Inhibited by this compound Compounds

Virus Family Specific Virus This compound Compound(s) Primary Mechanism of Inhibition
Filoviridae Ebola virus (EBOV), Marburg virus (MARV) Apilimod Inhibition of viral entry and trafficking. plos.org
Coronaviridae SARS-CoV-2, other human coronaviruses Apilimod, WX8-family inhibitors Blocks viral content release from endosomes. pnas.orgnih.gov
Orthomyxoviridae Influenza A (H1N1, H3N2, H5N1), Influenza B Apilimod, YM201636 Inhibition of viral entry and replication. researchgate.netnih.govresearchgate.net
Paramyxoviridae Respiratory Syncytial Virus (RSV) Apilimod Antiviral effects in vitro and in vivo. asm.orgnih.gov
Picornaviridae Enterovirus 71 (EV71), Coxsackievirus B3 (CVB3), Poliovirus 1 (PV1), Echovirus 11 (E11), Human Rhinovirus YM201636, Apilimod Repression of viral replication. asm.orgresearchgate.netnih.gov
Flaviviridae Zika virus (ZIKV) YM201636 Repression of viral replication. researchgate.netnih.gov
Rhabdoviridae Vesicular stomatitis virus (VSV) YM201636 Repression of viral replication. researchgate.netnih.gov
Retroviridae General retroviruses YM201636 Disruption of viral budding. nih.gov

Modulation of Viral Assembly and Release

The influence of this compound extends to the assembly and release of new virions. The ESCRT pathway, which is crucial for the budding of many enveloped viruses, is functionally linked to PIKfyve. researchgate.netnih.gov By inhibiting PIKfyve, compounds like YM201636 can block the ESCRT pathway, leading to a disruption of the formation and release of viral particles. researchgate.netnih.gov This has been observed in studies on retroviruses, where PIKfyve inhibition leads to an arrest of viral budding and egress. nih.gov

Studying Host Antiviral Responses via PIKFyve Inhibition

Inhibiting PIKfyve not only directly impacts the viral life cycle but also allows for the study of the host's antiviral responses. However, the role of PIKfyve inhibition in modulating the immune response is complex and can be contradictory. Some studies suggest that by preventing viral replication, PIKfyve inhibitors can reduce the associated inflammation. For example, in mouse models of influenza, apilimod treatment led to reduced inflammation. researchgate.net

Conversely, other research indicates that PIKfyve inhibition might have a detrimental effect on the host's innate immune response. In a murine model of COVID-19, treatment with PIKfyve inhibitors was associated with a muted interferon response, despite increased viral loads, and ultimately worsened the disease outcome. nih.govresearchgate.net This suggests that while PIKfyve inhibitors show potent antiviral activity in cell cultures, their effect in a living organism is more complex, involving a delicate balance of viral suppression and immune modulation. nih.govresearchgate.net

Understanding Neurodegenerative Disease Mechanisms

Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease, are often characterized by the accumulation of misfolded protein aggregates and lysosomal dysfunction. asbmb.orgpatsnap.com PIKfyve's role in regulating endosomal and lysosomal pathways makes it a significant target for research in this area. asbmb.orgvergegenomics.com

Impact on Lysosomal Function in Neuronal Models

The lysosome is the primary recycling center of the cell, responsible for degrading cellular waste. In neurons, proper lysosomal function is critical for survival. Inhibition of PIKfyve has profound effects on lysosomes. nih.gov Treatment of neuronal cells with PIKfyve inhibitors like YM201636 and apilimod leads to the enlargement of lysosomes and endosomes, forming large vacuoles. plos.orgbiorxiv.org This is due to an impairment of lysosomal maturation and fusion events. nih.govplos.org

This disruption of lysosomal homeostasis can be both a tool for study and a potential therapeutic avenue. By observing the effects of PIKfyve inhibition, researchers can better understand the consequences of lysosomal dysfunction, a hallmark of many neurodegenerative diseases. nih.gov Interestingly, while severe PIKfyve deficiency is linked to neurodegeneration, partial and controlled inhibition has shown neuroprotective effects in some disease models. asbmb.orgresearchgate.net

Role in Protein Aggregate Clearance Research

A common feature of many neurodegenerative disorders is the buildup of toxic protein aggregates, such as tau in Alzheimer's disease, alpha-synuclein (B15492655) in Parkinson's disease, and TDP-43 in ALS. asbmb.orgnih.gov The cell's primary mechanism for clearing these aggregates is through autophagy, a process that delivers them to the lysosome for degradation. patsnap.com

Initially, it was thought that inhibiting PIKfyve, which can disrupt autophagy, would be detrimental. asbmb.org However, several studies have shown a counterintuitive neuroprotective effect. asbmb.org Pharmacological inhibition of PIKfyve has been found to promote the clearance of aggregation-prone proteins through an unconventional secretory pathway involving exocytosis. researchgate.netnih.gov This suggests that when the primary lysosomal degradation pathway is overwhelmed or dysfunctional, enhancing this alternative clearance mechanism could be beneficial.

Research has shown that PIKfyve inhibitors can reduce the aggregation of alpha-synuclein by preventing its trafficking to and subsequent escape from the lysosome, thereby limiting its ability to seed further aggregation in the cytoplasm. asbmb.orgbiorxiv.org In models of ALS, inhibiting PIKfyve has been shown to ameliorate pathology and extend the survival of motor neurons by stimulating the exocytosis of toxic proteins. researchgate.netnih.gov

Table 2: Effects of this compound in Neurodegenerative Disease Models

Disease Model Key Protein Aggregate Effect of PIKfyve Inhibition Investigated this compound Compound(s)
Parkinson's Disease Alpha-synuclein Reduces aggregation by limiting lysosomal escape; Promotes TFEB-mediated lysosomal biogenesis. asbmb.orgbiorxiv.orgresearchgate.net Apilimod, YM201636
Amyotrophic Lateral Sclerosis (ALS) TDP-43, C9ORF72 Ameliorates pathology and extends neuron survival by promoting exocytosis of aggregates. researchgate.netnih.gov Apilimod, YM201636
Alzheimer's Disease Tau Prevents fibril seeds from reaching the lysosome, thereby stopping their spread. asbmb.org Not specified in detail
Frontotemporal Dementia C9ORF72 Neuroprotective effect in cultured neurons. asbmb.org Not specified in detail

Neuronal Viability and Synaptic Plasticity Studies

The inhibition of the lipid kinase PIKFyve has been a significant area of investigation in neuroscience, particularly concerning its impact on the survival of neurons and the intricate processes of synaptic plasticity. Research has demonstrated that the selective inhibition of PIKFyve can profoundly affect neuronal health, often leading to a unique form of apoptosis-independent cell death. nih.govplos.orgnih.gov

Studies utilizing specific PIKFyve inhibitors, such as YM-201636, have shown that blocking PIKFyve activity significantly curtails the survival of primary mouse hippocampal neurons in culture. nih.govplos.orgnih.gov This process is characterized by the extensive vacuolation of endolysosomal membranes, which precedes cell death that occurs without the typical markers of apoptosis. nih.govplos.org These vacuoles often contain internal membranes and inclusions that resemble autolysosomes, suggesting a disruption in the autophagy pathway. nih.govplos.org Further investigation revealed that treatment with YM-201636 increases the levels of the autophagosomal marker protein LC3-II. nih.govplos.org This effect is amplified when lysosomal proteases are inhibited, indicating that alterations in the autophagic process are a likely contributor to the observed neuronal cell death. nih.govplos.org

The role of PIKFyve in neurodegeneration is underscored by findings that even minor reductions in its product, PtdIns(3,5)P₂, due to genetic alterations in the PIKFyve complex, can lead to significant neurodegeneration. nih.govplos.orgnih.gov While the loss of PIKFyve activity in neurons is linked to spongiform degeneration, the associated dysregulation of autophagy is more prominently observed in glial cells. plos.orgnih.gov

Beyond general neuronal survival, research has explored the therapeutic potential of PIKFyve inhibition in models of specific neurodegenerative disorders like Parkinson's disease. In a cellular model overexpressing a form of alpha-synuclein prone to aggregation, the PIKFyve inhibitor YM201636 was found to reduce these aggregates. biorxiv.org This reduction was dependent on functional lysosomes and was mediated by the transcription factor TFEB, which led to an increase in lysosomal markers. biorxiv.org These findings highlight the potential of targeting PIKFyve to enhance lysosomal biogenesis and clearance of pathological protein aggregates. biorxiv.org

Table 1: Effects of PIKFyve Inhibition on Neuronal Cells

CompoundModel SystemKey FindingsReference
YM-201636Primary mouse hippocampal neuronsReduces neuronal survival; promotes vacuolation and apoptosis-independent cell death; dysregulates autophagy. nih.govplos.orgnih.gov
YM201636SH-SY5Y cells (Parkinson's model)Reduces α-synuclein aggregates; promotes TFEB-mediated lysosomal biogenesis. biorxiv.org

Exploring Cancer Cell Biology and Proliferation Pathways

The lipid kinase PIKFyve has emerged as a significant target in cancer research due to its integral role in lysosomal homeostasis and autophagy, processes that many cancer cells depend on for survival and proliferation. nih.govaacrjournals.org

Modulation of Cancer Cell Growth and Survival Mechanisms

Inhibition of PIKFyve has been shown to selectively induce cell death in various cancer cell lines. nih.govaacrjournals.orgcellsignal.com Unlike normal cells, many cancer cells exist in a state of metabolic stress within the tumor microenvironment and rely heavily on autophagy to recycle cellular components and maintain energy homeostasis. nih.govaacrjournals.orgbioworld.com PIKFyve inhibitors disrupt this survival mechanism by impairing lysosome function and blocking autophagic flux. cellsignal.compnas.org

Compounds such as apilimod and WX8 have demonstrated the ability to kill cancer cells that are dependent on autophagy. nih.govaacrjournals.orgnih.govresearchgate.net For instance, the PIKFyve inhibitor YM201636 was found to inhibit the proliferation of liver cancer cells (HepG2 and Huh-7) in a dose-dependent manner by inducing autophagy. spandidos-publications.com This autophagy induction was linked to the overexpression of the epidermal growth factor receptor (EGFR). spandidos-publications.com Similarly, the development of a PIKFyve-specific degrader, PIK5-12d, has shown more potent suppression of prostate cancer cell growth compared to its parent inhibitor, highlighting the therapeutic potential of targeted protein degradation. acs.org

Furthermore, research has revealed a functional cooperation between PIKFyve and the p38MAPK pathway in regulating lysosome homeostasis. nih.govaacrjournals.org The combined inhibition of both PIKFyve and p38MAPK has a synergistic effect, markedly reducing the viability of multiple cancer cell types while not affecting normal cells. nih.govaacrjournals.org This combination therapy was also effective in reducing tumor growth in mouse xenograft models of human colorectal adenocarcinoma. nih.gov

PIKFyve's role extends to regulating the trafficking of key signaling molecules involved in cancer. It has been identified as a mediator of the nuclear trafficking of the Epidermal Growth Factor Receptor (EGFR), a protein whose increased expression is linked to disease progression in several cancers, including bladder cancer. nih.gov By controlling EGFR's movement to the nucleus, PIKFyve influences cell cycle progression. nih.gov

Table 2: Impact of PIKFyve Inhibition on Cancer Cell Lines

InhibitorCancer TypeObserved EffectsReference
YM201636Liver Cancer (HepG2, Huh-7)Inhibited cell proliferation; induced autophagy via EGFR overexpression. spandidos-publications.com
Apilimod / ESK981Pancreatic CancerUpregulated tumor-specific MHC-I surface expression; enhanced response to immunotherapy. pnas.org
WX8Colorectal Adenocarcinoma (SW480)Reduced cell viability; synergistically reduced tumor growth when combined with a p38MAPK inhibitor. nih.gov
PIK5-12d (Degrader)Prostate Cancer (VCaP, DU145)Induced PIKfyve degradation; suppressed cell growth more effectively than inhibitors; blocked autophagic flux. acs.org
ApilimodMelanoma (A375)Upregulated an ER stress response involving interleukin-24 (IL24), leading to cell death. nih.gov

Angiogenesis and Metastasis Research

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression and are considered hallmarks of cancer. atlasgeneticsoncology.orgopenrepository.comfrontiersin.org Research into PIKFyve has uncovered its involvement in these complex pathways.

Studies have implicated PIKFyve in the regulation of cancer cell migration and invasion, which are essential steps in the metastatic cascade. researchgate.netrupress.org In pancreatic ductal adenocarcinoma (PDAC), overexpression of INPP4B promotes the dispersion and exocytosis of lysosomes, leading to increased migratory and invasive potential. rupress.org This process is dependent on the generation of PtdIns(3,5)P₂ by PIKFyve. rupress.org The use of the PIKFyve inhibitor apilimod was shown to block this INPP4B-induced migration and invasion. rupress.org

The tumor microenvironment is characterized by low vascularization and limited nutrients, forcing cancer cells to adapt. bioworld.com Some PIKFyve inhibitors, such as ESK981, have been noted to also inhibit other kinases that are implicated in angiogenesis. bioworld.comtandfonline.com The ability to form new blood vessels is crucial for tumors to grow beyond a certain size and to metastasize. atlasgeneticsoncology.orgopenrepository.com While direct, extensive research on the role of PIKFyve inhibitors as anti-angiogenic agents is still developing, the links between PIKFyve, lysosomal function, and cell motility suggest a significant role in the broader process of metastasis. rupress.orgup.ac.za By disrupting cellular processes that aggressive cancer cells exploit, PIKFyve inhibition presents a potential strategy to interfere with both tumor growth and its ability to spread. bioworld.comrupress.org

Role in Inflammatory and Immune Cell Function Research

The kinase PIKFyve is a critical regulator of intracellular trafficking, a process fundamental to the function of immune cells. Its inhibition has profound effects on inflammation and immunity, from antigen presentation to the activation of specific immune cell subsets. rupress.orgnih.govbiorxiv.org

Antigen Presentation and Phagolysosome Formation

A cornerstone of the adaptive immune response is the presentation of antigens by professional antigen-presenting cells (APCs), such as dendritic cells (DCs), to T cells. rug.nlresearchgate.netnih.govnih.gov This process relies on the maturation of phagosomes—vesicles that engulf pathogens—into phagolysosomes, where antigens are processed for loading onto Major Histocompatibility Complex (MHC) class II molecules. rug.nlresearchgate.netnih.govnih.gov

Research has definitively shown that PIKFyve is essential for this maturation process. rug.nlresearchgate.netnih.gov The inhibition of PIKFyve, using small molecules like apilimod or YM201636, delays the conversion of early phagosomes into late, acidic phagolysosomes. rug.nlresearchgate.netnih.govresearchgate.net This delay has several consequences. Firstly, it prolongs the presence of the NADPH oxidase NOX2 on the phagosomal membrane, leading to increased production of reactive oxygen species (ROS). rug.nlnih.gov This elevated ROS, in turn, deactivates the lysosomal proteases cathepsin S and B, which are crucial for processing the MHC class II-associated invariant chain (Ii). rug.nlresearchgate.netnih.gov The impaired processing of the invariant chain ultimately hinders the loading of antigenic peptides onto MHC class II molecules, resulting in diminished antigen presentation to T cells. rug.nlresearchgate.netnih.gov Therefore, PIKFyve activity is a key checkpoint in the pathway leading to T cell activation by APCs. rupress.orgresearchgate.net

Cytokine Secretion and Immune Cell Activation Pathways

PIKFyve's influence extends to the regulation of cytokine production and the differentiation of specific immune cell lineages. Cytokines are signaling molecules that orchestrate inflammatory and immune responses. bmj.com

Studies have demonstrated that PIKFyve is essential for the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells that are critical for defending against certain pathogens but are also implicated in driving autoimmune diseases. rupress.org The chemical inhibition or genetic deletion of PIKFyve in CD4+ T cells reduces Th17 differentiation. rupress.org Mechanistically, PIKFyve is required for activating mTORC1 signaling and promoting the phosphorylation of STAT3, a key transcription factor for Th17 development. rupress.org

Furthermore, PIKFyve inhibition has been shown to suppress the production of key pro-inflammatory cytokines. The PIKFyve inhibitor apilimod was initially identified for its ability to block the production of IL-12 and IL-23. aai.org Subsequent research with novel inhibitors like AS2795440 confirmed that targeting PIKFyve leads to the inhibition of cytokines such as IL-12p40, IL-6, and TNFα in macrophages. bmj.com PIKFyve inhibition also impacts B cell activation. bmj.comresearchgate.net

PIKFyve also plays a role in the innate immune response to viral and bacterial components through Toll-like receptors (TLRs). It is required for the production of type I interferons (IFN) induced by endolysosomal TLRs (like TLR7 and TLR9). aai.org Interestingly, PIKFyve regulates type I IFN production not by affecting receptor trafficking, but by controlling the expression of the transcription repressor ATF3. aai.org Inactivation of PIKFyve leads to the induction of ATF3, which then suppresses type I IFN gene transcription. aai.org This reveals a novel regulatory mechanism controlling TLR-mediated immune responses. aai.orgresearchgate.net

Table 3: Role of PIKFyve in Immune Regulation

ProcessKey Findings of PIKFyve InhibitionAssociated InhibitorsReference
Antigen Presentation (MHC Class II)Delays phagosome maturation; reduces cathepsin S activity; impairs antigen processing and presentation by dendritic cells.Apilimod, YM201636 rug.nlresearchgate.netnih.gov
Th17 Cell DifferentiationReduces Th17 differentiation; inhibits mTORC1 signaling and STAT3 phosphorylation.Apilimod rupress.org
Cytokine ProductionInhibits production of IL-12, IL-23, IL-6, and TNFα; suppresses type I IFN production via ATF3 induction.Apilimod, AS2795440 rupress.orgbmj.comaai.org
B Cell ActivationInhibits B cell receptor (BCR)-mediated B cell activation.AS2795440 bmj.com

Methodological Approaches for Studying Anti Pikfyve and Pikfyve Inhibition

Biochemical and Biophysical Assays

Biochemical and biophysical assays are foundational to understanding the enzymatic function of PIKFyve and the mechanism of action of its inhibitors. These in vitro methods allow for the precise measurement of kinase activity and the characterization of molecular interactions in a controlled environment.

In vitro lipid kinase assays are instrumental in directly measuring the enzymatic activity of PIKFyve and quantifying the potency of inhibitory compounds. embopress.org These assays typically involve purified, recombinant PIKFyve and its lipid substrate, phosphatidylinositol 3-phosphate (PtdIns3P), to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). nih.gov

A common approach involves the use of radiolabeled ATP, where the incorporation of the radioactive phosphate (B84403) group onto the lipid substrate is measured. nih.govresearchgate.net However, non-radioactive methods have also been developed to assess PIKFyve activity. nih.govresearchgate.net One such method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. reactionbiology.comsinobiological.com This assay is highly sensitive and suitable for high-throughput screening of potential PIKFyve inhibitors. reactionbiology.com Another technique is a microfluidic enzyme assay that measures the conversion of a fluorescently labeled PtdIns3P substrate to PtdIns(3,5)P2. nih.gov

Researchers have utilized these assays to determine key enzymatic parameters, such as the Michaelis constant (Km) for ATP and PtdIns3P, and to evaluate the inhibitory concentration (IC50) of various compounds. nih.govreactionbiology.com For instance, the IC50 values for inhibitors like YM201636 and apilimod (B1663032) have been determined using these in vitro kinase assays. embopress.orgreactionbiology.comnih.gov

Assay Type Principle Substrates Detection Method Key Findings
Radiolabeled Kinase Assay Measures the incorporation of radioactive phosphate from [γ-³²P]ATP into the lipid substrate.PtdIns3P, [γ-³²P]ATPAutoradiography or scintillation countingCharacterization of enzymatic properties of purified kinases. researchgate.net
ADP-Glo™ Kinase Assay Quantifies the amount of ADP produced in the kinase reaction. sinobiological.comPtdIns3P, ATPLuminescenceDetermination of IC50 values for inhibitors like YM-201636 and APY0201. reactionbiology.com
Microfluidic Enzyme Assay Measures the conversion of fluorescently labeled PtdIns3P to PI(3,5)P2. nih.govFluorescently labeled PtdIns3P, ATPFluorescence detectionDetermined apparent Km values for ATP and labeled PI(3)P. nih.gov

To mimic the natural environment of PIKFyve, which acts on lipid substrates embedded within cellular membranes, researchers employ liposome-based reconstitution systems. researchgate.netresearchgate.net These systems involve the incorporation of PIKFyve's lipid substrate, PtdIns3P, into artificial lipid vesicles (liposomes). researchgate.net This allows for the study of PIKFyve activity in a more physiologically relevant context than when using soluble substrates.

Liposome-based assays have been used to investigate how the lipid environment influences PIKFyve's catalytic activity. researchgate.net For example, the composition of the liposome, such as the presence of other phospholipids (B1166683) like phosphatidylserine (B164497) (PS), can affect the enzyme's function. researchgate.net Furthermore, these systems have been instrumental in studying the interaction of PIKFyve with other proteins, such as its regulatory partners. plos.orgsemanticscholar.org An in-vitro reconstitution system using proteo-liposomes, where the intracellular domain of the Amyloid Precursor Protein (APP) was coupled to the surface of liposomes, was used to identify the PIKFyve complex as an interactor. researchgate.netplos.orgsemanticscholar.org

Protein-lipid overlay assays are a straightforward and effective method for identifying the lipid-binding specificity of proteins, including PIKFyve and its interacting partners. nih.govresearchgate.netnih.govresearchgate.net In this technique, various lipids are spotted onto a nitrocellulose or PVDF membrane. nih.govresearchgate.net The membrane is then incubated with a purified protein of interest, which may be tagged with an epitope for detection. nih.govresearchgate.net If the protein binds to a specific lipid on the membrane, it can be detected using an antibody against the protein or its tag. nih.gov

This assay has been used to confirm the binding of PIKFyve to its substrate, PtdIns3P. echelon-inc.com It has also been employed to investigate the lipid-binding properties of proteins that interact with and regulate PIKFyve. nih.govresearchgate.net For instance, a non-radioactive method to study the regulation of PIKFyve by the upstream mediator ULK1 involved terminating the kinase reaction, extracting the phospholipids, and spotting them on a nitrocellulose membrane for a protein-lipid overlay assay to visualize changes in PI(5)P levels. nih.govresearchgate.net While primarily qualitative, this assay can provide semi-quantitative information on the relative binding affinities of a protein for different lipids. nih.gov

Liposome-based Reconstitution Systems

Advanced Imaging Techniques

Advanced imaging techniques are crucial for visualizing the subcellular localization of PIKFyve, its substrates, and its products, as well as for observing the dynamic cellular consequences of its inhibition.

Live-cell imaging using various fluorescence microscopy techniques has provided invaluable insights into the dynamic roles of PIKFyve in living cells. Confocal microscopy, with its ability to optically section cells and reduce out-of-focus light, has been extensively used to study the localization of PIKFyve and the effects of its inhibition. researchgate.netnih.govrupress.orgelifesciences.orgplos.org For example, confocal microscopy has revealed that endogenous PIKFyve localizes to multiple endosomal compartments, including early and late endosomes. elifesciences.org Upon inhibition with compounds like apilimod or YM201636, live-cell imaging has shown the dramatic formation of enlarged cytoplasmic vacuoles, which are often labeled with markers for late endosomes and lysosomes like LAMP1. researchgate.nettandfonline.com

Total Internal Reflection Fluorescence (TIRF) microscopy is another powerful tool that selectively excites fluorophores in a very thin region near the coverslip, providing high-contrast images of events at the plasma membrane and the cortical cytoplasm. researchgate.netontosight.ai TIRF microscopy has been used to study the dynamics of proteins and lipids at the cell periphery and can be applied to investigate the role of PIKFyve in processes occurring near the cell surface. bioscientifica.comroyalsocietypublishing.org For instance, it has been employed to study the dynamics of actin and membrane components in migrating T cells, where PIKFyve activity was found to regulate migration speed. researchgate.net

Fluorescence recovery after photobleaching (FRAP) is a live-cell imaging technique often combined with confocal or TIRF microscopy to measure the mobility of fluorescently labeled molecules. This technique has been used to study the dynamics of membrane proteins in the context of PIKFyve function. researchgate.net

Imaging Technique Principle Application in PIKFyve Research Key Findings
Confocal Microscopy Uses a pinhole to reject out-of-focus light, enabling 3D imaging of fluorescently labeled structures within cells.Localization of PIKFyve and its interacting proteins; visualization of cellular defects upon inhibitor treatment. researchgate.netnih.govrupress.orgelifesciences.orgplos.orgPIKFyve localizes to endosomal compartments; inhibition leads to enlarged LAMP1-positive vacuoles. elifesciences.orgresearchgate.nettandfonline.com
TIRF Microscopy Excites fluorescence only in a thin layer near the coverslip, providing high signal-to-noise imaging of events at the cell cortex. ontosight.aiStudying the role of PIKFyve in processes at or near the plasma membrane, such as cell migration. researchgate.netbioscientifica.comroyalsocietypublishing.orgPIKFyve-generated PI(3,5)P2 regulates myosin IIA activity and retrograde actin flow in migrating T cells. researchgate.net
Live-Cell Imaging Time-lapse imaging of living cells to observe dynamic cellular processes.Monitoring the formation of vacuoles upon PIKFyve inhibition; tracking the movement of lysosomes. researchgate.nettandfonline.combiorxiv.orgplos.orgnih.govPIKFyve inhibition impairs lysosome fission, leading to their coalescence and enlargement. researchgate.netplos.orgnih.gov

Electron microscopy (EM) provides unparalleled resolution, allowing for the detailed examination of the ultrastructural changes that occur within cells upon inhibition of PIKFyve. nih.govmolbiolcell.orgresearchgate.netplos.orgresearchgate.net Transmission electron microscopy (TEM) of cells treated with PIKFyve inhibitors like YM201636 or apilimod has revealed the accumulation of large, empty vacuoles with a single limiting membrane. tandfonline.comnih.govplos.org

EM has been crucial in characterizing the nature of these vacuoles, confirming that they are derived from the endolysosomal system. nih.govresearchgate.net For example, studies have shown that these vacuoles can contain markers of late endosomes and lysosomes. nih.gov Furthermore, quantitative EM analysis has been used to demonstrate an increase in the number of multivesicular bodies (MVBs) and intraluminal vesicles within these MVBs in cells treated with apilimod. nih.gov This detailed ultrastructural analysis has been vital in understanding how PIKFyve inhibition disrupts membrane trafficking pathways, leading to the observed cellular phenotypes. nih.govmolbiolcell.orgresearchgate.netplos.org

High-Content Screening Approaches

High-content screening (HCS) and high-throughput screening (HTS) are pivotal in identifying and characterizing modulators of PIKFyve. These approaches enable the rapid assessment of large compound libraries by monitoring cellular phenotypes.

Virtual high-throughput screening has been employed to identify potential PIKFyve inhibitors from databases of existing compounds, such as FDA-approved drugs. nih.govresearchgate.net This computational method docks compounds into the PIKFyve kinase domain to predict binding affinity. For instance, a study identified several potential inhibitors, including dihydroergotamine (B1670595) and saquinavir, by screening the ZINC database. nih.govresearchgate.net

Cell-based HCS assays often rely on observable phenotypes resulting from PIKFyve inhibition. A hallmark of PIKFyve inhibitor activity is the induction of cytoplasmic vacuolization. acs.orgbiorxiv.org This distinct morphological change can be quantified using high-content imaging to screen for novel inhibitors. Another innovative HCS approach involved a cellular lipid droplet clearance screen, which successfully identified two new structurally distinct PIKFyve modulators. pnas.orgresearchgate.net Furthermore, a bioluminescent reporter cell line was engineered to facilitate high-throughput screening for modulators of extracellular vesicle (EV) biogenesis and secretion, processes in which PIKFyve plays a role. biorxiv.org Such screens have been instrumental in identifying compounds like Apilimod and YM201636 as potent PIKFyve inhibitors. pnas.org

Molecular Biology and Genetic Manipulation

To validate PIKFyve as the specific target of "Anti-PIKFyve" and to elucidate its cellular functions, a range of molecular and genetic tools are utilized.

siRNA/shRNA-mediated PIKFyve Knockdown Studies

Short interfering RNA (siRNA) and short hairpin RNA (shRNA) are commonly used to transiently or stably reduce the expression of PIKFyve, mimicking the effects of pharmacological inhibition. researchgate.net Studies have shown that siRNA/shRNA-mediated knockdown of PIKFyve induces cytoplasmic vacuolization, similar to the phenotype observed with inhibitors like apilimod. acs.orgbiorxiv.orgresearchgate.net

These knockdown studies have been crucial in confirming the on-target effects of PIKFyve inhibitors. For example, the effects of inhibitors on cell metabolism are nullified when the PIKFyve gene is disrupted. researchgate.net Research using this technique has revealed the role of PIKFyve in a multitude of cellular processes, including:

Cell Migration: Depletion of PIKFyve using siRNA leads to a decrease in the surface levels of β1-integrin and a reduction in cell migration. elifesciences.org

Endosomal Trafficking: siRNA-mediated knockdown of PIKFyve alters the distribution of proteins that cycle between endosomes and the trans-Golgi network (TGN), such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR). nih.govnih.gov It also affects the endosomal localization of CpG oligodeoxynucleotides, which are ligands for TLR9. plos.org

Receptor Trafficking and Degradation: While initial siRNA knockdown of PIKFyve alone did not show a defect in EGFR degradation, combining it with the knockdown of its activator, Vac14, resulted in a significant block. nih.govnih.gov RNA silencing of PIKFyve was also shown to be a mediator of HB-EGF-stimulated EGFR nuclear trafficking. nih.gov

Gaucher's Disease: In fibroblasts derived from Gaucher's disease patients, shRNA knockdown of PIKFyve reduced the improvement in glucocerebrosidase (GCase) activity that was observed with a small molecule modulator. pnas.org

Table 1: Effects of siRNA/shRNA-Mediated PIKFyve Knockdown

Cellular Process Observed Effect Reference(s)
Cell Migration Decreased β1-integrin surface levels and reduced cell migration. elifesciences.org
Endosomal Trafficking Altered distribution of CI-M6PR and TGN-46 proteins. nih.govnih.gov
Receptor Trafficking Mediates nuclear trafficking of EGFR. nih.gov
Lysosomal Function Reduced improvement of GCase activity in Gaucher fibroblasts treated with a modulator. pnas.org
Cytoplasmic Vacuolization Induction of enlarged vacuoles. acs.orgbiorxiv.orgresearchgate.net

CRISPR/Cas9 Gene Editing for PIKFyve Perturbation

The CRISPR/Cas9 system allows for precise, permanent modification of the PIKFyve gene, providing a powerful tool for studying its function. Researchers have used CRISPR/Cas9 to generate PIKFyve knockout cell lines and animal models. mdpi.com

Genome-wide CRISPR screens have been instrumental in identifying the roles of PIKFyve in various contexts. For instance, a CRISPR interference (CRISPRi) screen identified PIKFyve as a suppressor of obinutuzumab-induced lysosomal membrane permeabilization and cell death in B-cell lymphoma. nih.gov Another genome-wide CRISPR screen in spheroid cultures revealed that the tumor suppressor LKB1 inhibits growth by activating the PIKFyve lipid kinase. pnas.org However, it has been noted that in some cell lines, PIKFyve is not identified as a genetic dependency, and attempts to create a complete knockout have been challenging, potentially due to embryonic lethality associated with total loss of function. elifesciences.orgpnas.orgresearchgate.net In zebrafish, CRISPR/Cas9-mediated knockout of PIKFyve led to the identification of its role in regulating mTOR signaling. mdpi.com

Plasmid-based Overexpression and Dominant-Negative Constructs

To further dissect the function of PIKFyve, researchers utilize plasmid vectors to overexpress the wild-type protein or a kinase-dead, dominant-negative mutant. The most commonly used dominant-negative construct is PIKFyveK1831E, which contains a point mutation in the kinase domain. molbiolcell.orgaacrjournals.org

Expression of the dominant-negative PIKFyveK1831E mutant mimics the effects of PIKFyve inhibitors and knockdown, such as the formation of enlarged vacuoles and disruption of endosomal trafficking. researchgate.netaacrjournals.org Conversely, overexpression of wild-type PIKFyve can rescue phenotypes induced by its depletion or, in some cases, enhance certain cellular processes. For example, transfection of wild-type PIKFyve was shown to increase the level of nuclear-resident EGFR. aacrjournals.org These constructs have been crucial in demonstrating that the kinase activity of PIKFyve is essential for its functions. aacrjournals.org

Omics Approaches

'Omics' technologies provide a global view of the molecular changes that occur upon PIKFyve inhibition.

Lipidomics for Phosphoinositide Profiling

As PIKFyve is a lipid kinase, lipidomics is a critical tool for understanding the direct consequences of its inhibition. The primary function of PIKFyve is to phosphorylate phosphatidylinositol-3-phosphate (PI(3)P) to produce phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂). acs.org It is also involved in the production of phosphatidylinositol-5-phosphate (B1243415) (PI(5)P). nih.gov

Lipidomics studies, often employing mass spectrometry, have consistently shown that inhibition of PIKFyve with compounds like "this compound" (e.g., apilimod or YM201636) leads to a significant decrease in the cellular levels of PI(3,5)P₂ and PI(5)P, and a corresponding accumulation of the substrate, PI(3)P. ahajournals.org Advanced techniques such as Phosphoinositide Regioisomer Measurement by Chiral column chromatography and Mass Spectrometry (PRMC-MS) allow for comprehensive profiling of all eight phosphoinositide classes and their acyl chain variants. metabolomicsworkbench.org

These analyses have been applied in various contexts, from pancreatic cancer models to SARS-CoV-2 infected cells, revealing significant alterations in the cellular lipid landscape upon PIKFyve inhibition. metabolomicsworkbench.orgnih.gov For example, in megakaryocytes, PIKFyve inhibition led to a 33.1% decrease in PI(3,5)P₂ and a substantial 241% increase in PI(3)P. ahajournals.org

Table 2: Changes in Phosphoinositide Levels upon PIKFyve Inhibition

Phosphoinositide Change in Level Method of PIKFyve Perturbation Cell Type/Model Reference(s)
PI(3,5)P₂ ▼ 33.1% Pharmacological Inhibition (STA 5326) MEG-01 (megakaryocytic) ahajournals.org
PI(3,5)P₂ ▼ ~17% shRNA Knockdown MEG-01 (megakaryocytic) ahajournals.org
PI(3)P ▲ 241% Pharmacological Inhibition (STA 5326) MEG-01 (megakaryocytic) ahajournals.org
PI3P and PI5P ▲ 1.5-2 fold Pharmacological Inhibition (RMC-113) SARS-CoV-2-infected A549-ACE2 metabolomicsworkbench.org

These lipidomic findings provide direct biochemical evidence of target engagement by "this compound" and are fundamental to understanding the downstream cellular consequences of PIKFyve inhibition.

Proteomics for Interacting Proteins and Downstream Effectors

To elucidate the molecular functions of PIKFyve and the consequences of its inhibition, researchers employ various proteomics-based strategies. These methods are crucial for identifying direct binding partners, components of the PIKFyve protein complex, and downstream effector proteins whose phosphorylation or expression levels change upon PIKFyve inhibition. Key methodological approaches include affinity purification followed by mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID).

Affinity purification-mass spectrometry is a cornerstone technique used to isolate a protein of interest along with its binding partners. plos.orgthebiogrid.org In this method, a "bait" protein, such as a component of the PIKFyve complex, is captured from cell extracts using a specific antibody or an epitope tag. The entire complex is then purified, and the associated proteins are identified by mass spectrometry. plos.orgthebiogrid.org For instance, an in-vitro reconstitution system using proteo-liposomes coupled with the intracellular domain of the Amyloid Precursor Protein (APP) as bait successfully identified Vac14, a key component of the PIKFyve complex, as a direct interactor. plos.org This finding was subsequently validated by Western blotting, confirming the specific binding of Vac14 to APP. plos.org Similarly, multidimensional mass spectrometry was used to analyze immunoprecipitated GST fusion proteins of the intracellular domains of the CaV1.2 calcium channel, identifying PIKFyve as a binding partner in Neuro2A neuroblastoma cells. rupress.org

Proximity-dependent biotinylation (BioID) offers a complementary approach to map protein-protein interactions, especially for transient or weak associations. acs.orgnih.govresearchgate.net This technique utilizes a bait protein fused to an engineered biotin (B1667282) ligase (BirA*). When activated, the ligase biotinylates nearby proteins, which can then be captured using streptavidin and identified by mass spectrometry. acs.orgacs.org A comprehensive study used BioID to map the interactome of Vac14 and Fig4, two essential components of the PIKFyve complex. acs.orgnih.govresearchgate.net This screen identified 89 high-confidence protein hits common to both, revealing novel pathway associations for the complex, including cell cycle and mitochondrial regulation. acs.orgnih.gov Notably, this approach uncovered an interaction with the coatomer complex I (COPI), which was subsequently validated using a proximity ligation assay. acs.orgnih.gov

Cross-linking mass spectrometry (XL-MS) is another powerful tool that captures protein interactions in their native cellular environment by covalently linking adjacent proteins before analysis. thebiogrid.org This method was used to chart protein-protein interactions in intact human nuclei and identified an interaction between PIKFyve and Nucleophosmin (NPM1). thebiogrid.org

These proteomic investigations have been instrumental in defining the PIKFyve interactome, which includes not only its core regulatory partners but also proteins involved in diverse cellular processes, highlighting the kinase's broad influence.

Table 1: Experimentally Identified PIKFyve Interacting Proteins and Downstream Effectors

Interacting Protein/EffectorExperimental Context/Cell TypeMethodological ApproachObserved Effect/InteractionReference
Vac14Mouse brain cytosol / HeLa cellsProteo-liposome Recruitment / Mass SpectrometryComponent of the PIKFyve complex; binds directly to the intracellular domain of APP. plos.org
Fig4Mouse brain cytosolProteo-liposome Recruitment / Mass SpectrometryComponent of the PIKFyve complex; co-enriched with Vac14 and PIKFyve. plos.org
Amyloid Precursor Protein (APP)Mouse brain cytosolProteo-liposome Recruitment / Mass SpectrometryBinds to Vac14, a component of the PIKFyve complex, functionally linking APP to PIKFyve activity. plos.org
CaV1.2 (L-type calcium channel)Neuro2A neuroblastoma cellsImmunoprecipitation / Mass SpectrometryPIKFyve binds to CaV1.2 upon glutamate (B1630785) receptor activation, regulating its degradation. rupress.org
NPM1 (Nucleophosmin)Human cell nucleiCross-linking Mass Spectrometry (XL-MS)Identified as a PIKFyve interactor in intact nuclei. thebiogrid.org
COPB1 (Coatomer subunit beta)293T cellsBioID / Proximity Ligation Assay (PLA)Identified as an interactor with the Vac14-Fig4 complex; interaction validated by PLA. acs.orgnih.gov
Arf1293T cellsBioID / Proximity Ligation Assay (PLA)GTPase required for COPI assembly; interaction with Vac14 validated by PLA. acs.orgnih.gov
mTORC1 substrates (e.g., PRAS40, Raptor)Th17 cellsPhosphoproteomicsPIKFyve inhibition with apilimod reduced the phosphorylation of mTORC1 substrates. rupress.org
STAT3Th17 cellsPhosphoproteomics / ImmunoblottingPIKFyve inhibition reduced phosphorylation of STAT3 on S727, a key event in Th17 differentiation. rupress.org

Transcriptomics for Gene Expression Changes

Transcriptomic analyses, primarily using RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR), are vital for understanding how the inhibition of PIKFyve kinase activity alters cellular programming at the genetic level. These studies reveal broad transcriptional responses, providing insights into the downstream pathways regulated by PIKFyve.

A recurrent finding from transcriptomic studies is that inhibiting PIKFyve, often with the specific inhibitor apilimod, leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. biologists.comashpublications.orgnih.govhaematologica.org Upon PIKFyve inhibition, TFEB translocates to the nucleus and drives the expression of its target genes. biologists.comnih.govresearchgate.net Consequently, RNA-seq and qRT-PCR analyses consistently show an upregulation of genes involved in the lysosomal pathway. biologists.comashpublications.org For example, in macrophages and B-cell non-Hodgkin's lymphoma cells, PIKFyve inhibition increases the mRNA levels of lysosomal genes such as LAMP1, MCOLN1, cathepsins, and V-ATPase subunits. biologists.comashpublications.org However, some studies note a disconnect where the increase in mRNA levels does not immediately translate to higher protein levels, possibly due to PIKFyve's role in trafficking newly synthesized lysosomal proteins. biologists.com

Beyond lysosomal biogenesis, transcriptomics reveals that PIKFyve inhibition triggers significant changes in metabolic gene expression. In pancreatic ductal adenocarcinoma (PDAC) cells, RNA-seq analysis following treatment with apilimod or another inhibitor, ESK981, showed a robust upregulation of a lipogenic program. bioengineer.org Pathway enrichment analyses identified lipid metabolism-related processes, including cholesterol and fatty acid synthesis, as the most significantly upregulated pathways. bioengineer.orgbiorxiv.org Specific upregulated genes include those critical for de novo lipid synthesis, such as FASN (Fatty Acid Synthase) and ACACA (Acetyl-CoA Carboxylase Alpha). biorxiv.org This suggests that cells compensate for disrupted lysosomal lipid processing by boosting their own lipid production. bioengineer.org

Furthermore, transcriptomic profiling has linked PIKFyve inhibition to the regulation of inflammatory and immune responses. In dendritic cells, RNA-seq revealed that PIKFyve ablation or inhibition leads to the upregulation of Sqstm1 and direct NF-κB target genes, enhancing dendritic cell maturation and function. biorxiv.org In other contexts, PIKFyve inhibition upregulates the endoplasmic reticulum (ER) stress response gene IL24, which can trigger cell death in melanoma cells. nih.gov In models of Amyotrophic Lateral Sclerosis (ALS), RNA-seq of induced motor neurons treated with apilimod showed changes in autophagy- and vesicle-related gene categories and increased levels of full-length STMN2 and UNC13A transcripts, mitigating disease-related pathology. nih.gov

These transcriptomic studies collectively demonstrate that PIKFyve is a critical node in the regulation of diverse cellular processes, including lysosomal homeostasis, lipid metabolism, and immune modulation, often converging on key transcription factors like TFEB and NF-κB.

Table 2: Gene Expression Changes Following PIKFyve Inhibition or Knockdown

Gene/PathwayExperimental SystemMethodDirection of ChangeFunctional ImplicationReference
Lysosomal Genes (LAMP1, CTSD, V-ATPase subunits)RAW Macrophages, B-cell NHL cellsqRT-PCR, RNA-seqUpregulatedActivation of TFEB and increased lysosomal biogenesis. biologists.comashpublications.org
Lipid/Cholesterol Metabolism (FASN, ACACA, SREBP1 targets)Pancreatic Cancer Cells (7940B)RNA-seqUpregulatedCompensatory activation of de novo lipid synthesis pathways. bioengineer.orgbiorxiv.org
Sqstm1 (p62)Dendritic Cells (cDCs)RNA-seqUpregulatedAltered vesicular trafficking and activation of NF-κB signaling. biorxiv.org
NF-κB Target GenesDendritic Cells (cDCs)RNA-seqUpregulatedEnhanced DC maturation and function. biorxiv.org
IL24 (Interleukin-24)Melanoma CellsRNA-seqUpregulatedInduction of ER stress-dependent cell death. nih.gov
ATF3MacrophagesTranscriptomicsUpregulatedPromotion of anti-inflammatory responses. nih.gov
STMN2, UNC13AC9ORF72 ALS/FTD iMNsRNA-seqUpregulated (full-length transcripts)Amelioration of ALS-related pathology. nih.gov
PR, 3β-HSD, StAR, Bcl-2Ovine Granulosa Cells (PIKfyve Overexpression)qRT-PCRUpregulatedPromotion of hormone secretion and cell survival. mdpi.com
Bax, Caspase-3Ovine Granulosa Cells (PIKfyve Overexpression)qRT-PCRDownregulatedInhibition of apoptosis. mdpi.com

Future Directions and Emerging Research Avenues in Pikfyve Inhibition

Elucidating Novel PIKFyve Substrates and Interacting Proteins

A primary goal in PIKFyve research is to expand the known network of its molecular interactions. Identifying new substrates and binding partners is crucial for a complete understanding of its cellular functions and the downstream consequences of its inhibition.

PIKFyve is well-established as the kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). elifesciences.orgmaayanlab.cloud It operates within a regulatory complex that includes the phosphatase FIG4 and the scaffolding protein VAC14. elifesciences.orgnih.gov Beyond its lipid kinase activity, PIKFyve also functions as a protein kinase capable of autophosphorylation, which in turn inhibits its own lipid kinase activity. nih.gov

Emerging research is uncovering a more complex web of interactions:

Signaling Hubs: PIKFyve is a key regulator of the mTORC1 signaling pathway, a central controller of cellular growth and metabolism. nih.gov Inhibition of PIKFyve disrupts the interaction between the master transcriptional regulator of lysosomal biogenesis, TFEB, and mTORC1. tandfonline.com This disruption allows protein phosphatase 2A (PP2A) to dephosphorylate and activate TFEB, a process that appears to involve the RRAG small GTPases. tandfonline.com

Upstream Regulation: Recent studies have identified PIKFyve as a novel substrate for protein kinase B (PKB/Akt). Insulin-dependent phosphorylation of PIKFyve at serine 318 by PKB stimulates its lipid kinase activity, providing a direct link between PI3-kinase signaling and the regulation of intracellular trafficking, such as that of GLUT4 vesicles.

Enzymatic Crosstalk: There is evidence of functional coordination between PIKFyve and other phosphoinositide-modifying enzymes. It works in concert with the Class III PI3-Kinase VPS34, which produces the PI3P substrate necessary for PIKFyve's function. biorxiv.org Further research is exploring potential crosstalk with other enzymes like the phosphatase INPP4B, suggesting a broader role for PIKFyve in maintaining phosphoinositide homeostasis on lysosomes. biorxiv.org

Systematic Discovery: Large-scale systems biology approaches are being leveraged to systematically map the PIKFyve interactome. Databases and resources from computational systems biology laboratories are compiling lists of interacting proteins and upstream kinases from various proteomic and kinomic datasets, promising to reveal previously unknown functional connections. maayanlab.cloud

Developing Advanced Anti-PIKFyve Probes for Research

The development of potent and specific chemical probes is paramount for both basic research and therapeutic applications. While early inhibitors have been instrumental, the next generation of this compound compounds aims to overcome existing limitations and provide more refined tools for in vivo studies.

Apilimod (B1663032) is the most extensively studied PIKFyve inhibitor and has been evaluated in clinical trials. nih.gov However, its development has been hampered by a suboptimal pharmacokinetic profile and potential stability issues related to its hydrazone structure. researchgate.netchemrxiv.orgnih.gov This has spurred the development of new chemical entities.

Key advancements in this area include:

Second-Generation Inhibitors: Researchers have focused on creating structurally distinct inhibitors with improved drug-like properties. One major effort has been the optimization of a chemical probe known as SGC-PIKFYVE-1. chemrxiv.orgnih.gov This work has yielded a lead compound, referred to as compound 40 , which exhibits sub-nanomolar potency, excellent selectivity in cells, oral bioavailability, and a long half-life, making it an ideal candidate for in vivo evaluation of PIKFyve inhibition. chemrxiv.orgacs.orgnih.gov

Novel Therapeutic Modalities: Moving beyond simple inhibition, scientists have successfully developed a first-in-class degrader of PIKFyve, named PIK5-12d . acs.org This compound, based on the proteolysis-targeting chimera (PROTAC) technology, induces the selective degradation of the PIKFyve protein via a VHL- and proteasome-dependent mechanism. acs.org In preclinical models, PIK5-12d was more effective at suppressing the growth of prostate cancer cells than its parent inhibitor, representing a powerful new strategy to target PIKFyve. acs.org

These advanced probes, including other potent inhibitors like YM201636 , ESK981 , and APY0201 , are enabling more precise dissection of PIKFyve biology and hold greater promise for clinical translation. researchgate.netpnas.orghaematologica.org

Integrating PIKFyve Inhibition with Systems Biology Approaches

To fully grasp the impact of targeting PIKFyve, researchers are integrating its inhibition with systems-level analyses. This holistic view allows for the identification of genetic vulnerabilities, predictive biomarkers, and novel therapeutic combinations that would be missed by studying single pathways in isolation.

Examples of this integrated approach include:

Functional Genomics: CRISPR-Cas9-based genetic screens have been employed to identify genes that are essential for cancer cell survival. In pancreatic ductal adenocarcinoma (PDAC) models, such screens identified PIKFYVE as a significant growth-promoting gene, providing a strong genetic rationale for its therapeutic targeting. aacrjournals.org

Multi-Omics Profiling: The molecular effects of PIKFyve inhibition are being mapped using multi-omics strategies. In PDAC, this has revealed that inhibiting PIKFyve forces cancer cells into a lipogenic (fat-producing) transcriptional and metabolic state, uncovering a potential adaptive process that could be co-targeted. biorxiv.org

Clinical Data Mining: By analyzing gene expression data from patient tumors, researchers have linked high PIKFYVE expression with poor responses to immune checkpoint blockade (ICB) therapy. pnas.orgbiorxiv.org This suggests that PIKFYVE expression could serve as a predictive biomarker and that its inhibition could be a strategy to enhance immunotherapy efficacy. pnas.org

Chemo-genomic Screening: Unbiased screening of chemical libraries against cancer cells from patients has successfully identified PIKFyve as a therapeutic vulnerability in multiple myeloma. haematologica.org This approach directly links a chemical inhibitor to a specific disease context, accelerating the path to clinical investigation.

Uncovering Context-Dependent Roles of PIKFyve Inhibition

A significant area of ongoing research is the understanding that the biological and therapeutic effects of PIKFyve inhibition are highly dependent on the specific cellular and disease context. The outcome of targeting PIKFyve can vary dramatically based on cell type, genetic background, and the presence of other signaling pathway activities.

Key context-dependent roles include:

Neurodegeneration vs. Neuroprotection: There is a paradoxical role for PIKFyve in the nervous system. While genetic mutations that cause a loss of PIKFyve function are linked to neurodegeneration, partial pharmacological inhibition of the kinase with small molecules appears to be protective in models of amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net This suggests that the level of inhibition is critical, with partial suppression promoting the clearance of toxic proteins. researchgate.net

Cancer Subtype Specificity: The sensitivity of cancer cells to PIKfyve inhibitors is not uniform. In prostate cancer, the effectiveness of PIKFyve inhibition is linked to androgen receptor (AR) signaling; blocking the AR can sensitize cancer cells to PIKFyve inhibitors. aacrjournals.org In pancreatic cancer, a synthetic vulnerability is created when PIKFyve inhibition is combined with the inhibition of the KRAS-MAPK pathway. aacrjournals.orgbiorxiv.org

Metabolic State: The consequences of PIKFyve inhibition can be influenced by cellular metabolism. For instance, the characteristic vacuolation seen upon PIKFyve inhibition has been shown to depend on the availability and metabolism of glutamine and ammonia (B1221849). biologists.com

Bidirectional Regulation of Autophagy: PIKFyve's role in autophagy appears to be dual-natured. It is required for autophagosome formation under starvation conditions, yet it acts to suppress the expression of autophagy-related genes in nutrient-rich conditions. tandfonline.com Elucidating how PIKFyve activity is differentially regulated in these states is a key area for future investigation. tandfonline.com

Bridging Basic Research on PIKFyve Inhibition to Pre-clinical Concepts

A major focus of current research is the translation of fundamental discoveries about PIKFyve biology into viable pre-clinical and clinical strategies. This involves identifying the most promising disease indications and rational therapeutic combinations.

The primary pre-clinical concepts being advanced are:

Cancer Monotherapy and Combination Therapy: PIKFyve inhibition is being actively pursued as a treatment for cancers that rely on autophagy for survival, such as certain lymphomas and melanomas. nih.govmdpi.com The most promising avenue is in combination therapies. Pre-clinical studies have demonstrated strong synergistic effects when PIKFyve inhibitors are combined with:

Immunotherapies: By blocking PIKFyve, cancer cells can be forced to increase the surface expression of MHC class I molecules, making them more visible to the immune system. pnas.org This enhances the efficacy of immune checkpoint blockade, adoptive T-cell therapy, and therapeutic vaccines. pnas.orgbiorxiv.org

Targeted Therapies: Combining PIKFyve inhibitors with RAS-MAPK pathway inhibitors in pancreatic cancer or with androgen receptor antagonists in prostate cancer shows robust anti-tumor activity. aacrjournals.orgaacrjournals.org

Other Pathway Inhibitors: Co-inhibition of PIKFyve and p38MAPK has been shown to synergistically disrupt autophagy and selectively kill cancer cells. aacrjournals.org

Neurodegenerative Diseases: Based on findings that partial inhibition may be beneficial, PIKFyve inhibitors like apilimod are being investigated as potential treatments for ALS and other neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.netpatsnap.com The proposed mechanism involves facilitating the removal of toxic protein aggregates. researchgate.net

Lysosomal Storage Diseases: For genetic disorders like Gaucher's disease, PIKFyve modulators have been shown to increase the cellular activity of the deficient lysosomal enzymes. pnas.org This is achieved by stimulating the TFE3 transcription factor, leading to enhanced lysosomal biogenesis. pnas.org Combining a PIKFyve modulator with an integrated stress response inhibitor further improves this effect. pnas.org

Infectious Diseases: Since the cellular machinery hijacked by viruses like Ebola and SARS-CoV-2 for entry and replication is dependent on PIKFyve, its inhibitors are being explored as broad-spectrum antiviral agents. nih.govpatsnap.com

Q & A

Q. What controls are essential for PIKFYVE-focused gene editing experiments (e.g., CRISPR/Cas9)?

  • Methodological Answer : Include wild-type and mock-transfected controls. Validate edits via Sanger sequencing and Western blotting. Rescue experiments (reintroducing wild-type PIKFYVE) confirm phenotype specificity. Monitor off-target effects using whole-exome sequencing or RNA-seq .

Q. How to optimize immunofluorescence protocols for PIKFYVE subcellular localization studies?

  • Methodological Answer : Fix cells with paraformaldehyde (4%) and permeabilize with 0.1% Triton X-100. Use antibody concentrations 2–5× higher than Western blotting. Validate co-localization with organelle markers (e.g., LAMP1 for lysosomes). Include secondary antibody-only controls to rule out autofluorescence .

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